REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([O:10][CH:11]([CH3:13])[CH3:12])[CH:7]=[C:6]([OH:14])[CH:5]=1.C([O-])([O-])=O.[Cs+].[Cs+].[CH3:22][S:23]([C:26]1[CH:31]=[CH:30][C:29](F)=[CH:28][CH:27]=1)(=[O:25])=[O:24]>CN(C=O)C>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:5]=[C:6]([O:14][C:29]2[CH:30]=[CH:31][C:26]([S:23]([CH3:22])(=[O:25])=[O:24])=[CH:27][CH:28]=2)[CH:7]=[C:8]([O:10][CH:11]([CH3:12])[CH3:13])[CH:9]=1 |f:1.2.3|
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Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
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COC(C1=CC(=CC(=C1)OC(C)C)O)=O
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Name
|
Cs2CO3
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Quantity
|
5.45 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)C1=CC=C(C=C1)F
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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115 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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Then the mixture was concentrated
|
Type
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CUSTOM
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Details
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The resulting residue was partitioned between EtOAc and water
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc (2×)
|
Type
|
WASH
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Details
|
Combined organic layers were washed with water (1×)
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
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Details
|
concentrated to a residue, which
|
Type
|
CUSTOM
|
Details
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was purified by silica gel flash chromatography (7.5×30 cm, hexane/EtOAc, v/v 5:1, 2:1, 1:1)
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Type
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ADDITION
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Details
|
Fractions containing the mono-alkylation product
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC(=C1)OC1=CC=C(C=C1)S(=O)(=O)C)OC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |